[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane
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Overview
Description
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane: is a chemical compound that features a thallium atom bonded to a cyclopentadienyl ring substituted with a 4-fluorophenyl group
Preparation Methods
The synthesis of [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopentadienylation: This involves the reaction of thallium salts with cyclopentadienyl anions in the presence of a base.
Fluorophenyl Substitution:
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of thallium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thallium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various thallium-containing compounds and substituted cyclopentadienyl derivatives.
Scientific Research Applications
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organothallium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding the interactions of thallium with biological molecules.
Medicine: Research is ongoing into the potential use of thallium compounds in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane involves its interaction with molecular targets through coordination chemistry. The thallium atom can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved include:
Coordination with Ligands: The thallium atom can coordinate with ligands such as phosphines, amines, and other donor molecules.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in redox processes.
Molecular Targets: Potential molecular targets include enzymes and proteins that can bind to thallium, affecting their function and activity.
Comparison with Similar Compounds
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane can be compared with other similar compounds, such as:
Cyclopentadienylthallium Compounds: These compounds share the cyclopentadienyl ring but differ in the substituents attached to the ring.
Fluorophenylthallium Compounds: These compounds have the fluorophenyl group but may differ in the nature of the thallium coordination.
Unique Properties: The combination of the cyclopentadienyl ring and the fluorophenyl group in this compound gives it unique electronic and steric properties, making it distinct from other thallium compounds.
Properties
CAS No. |
53300-14-4 |
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Molecular Formula |
C11H8FTl |
Molecular Weight |
363.56 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H8F.Tl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H; |
InChI Key |
GLONIVDAXPCHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)(C2=CC=C(C=C2)F)[Tl] |
Origin of Product |
United States |
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